molecular formula C4H8N6O B1276797 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide CAS No. 832737-88-9

2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide

Cat. No. B1276797
CAS RN: 832737-88-9
M. Wt: 156.15 g/mol
InChI Key: ACGVQDFRGRKMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide” is a derivative of 3-Amino-1,2,4-triazole . It consists of a 1,2,4-triazole ring substituted with an amino group . This compound has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized, and their structures were established by NMR and MS analysis . Another method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .


Molecular Structure Analysis

The molecular structure of “2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The molecular formula for some derivatives are C15H13F3N8O and C15H15FN8O .

Scientific Research Applications

Drug Discovery

Triazoles, including derivatives like 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide, are prominent in drug discovery due to their structural similarity to the amide bond, which is prevalent in many bioactive molecules . They exhibit a range of biological activities, making them valuable scaffolds for developing new medications. For instance, triazole derivatives have been used to create anticonvulsant drugs, broad-spectrum antibiotics, anticancer agents, and β-lactam antibiotics .

Organic Synthesis

In organic chemistry, triazole derivatives serve as versatile intermediates. They can participate in various chemical reactions, enabling the synthesis of complex molecules. Their stability under both acidic and basic conditions, as well as their resistance to oxidizing and reducing agents, makes them particularly useful in multi-step synthetic procedures .

Polymer Chemistry

The incorporation of triazole units into polymers can enhance the materials’ thermal stability and mechanical properties. Triazole derivatives are used in the design of functional polymers for applications ranging from coatings to advanced composite materials .

Supramolecular Chemistry

Due to their ability to engage in hydrogen bonding and their strong dipole moment, triazole derivatives are excellent candidates for constructing supramolecular structures. These structures find applications in areas such as molecular recognition, self-assembly processes, and the creation of novel materials .

Bioconjugation

Triazole rings can act as linkers in bioconjugation chemistry, connecting biomolecules to other chemical entities without disrupting their biological activity. This application is crucial in the development of targeted drug delivery systems and diagnostic tools .

Fluorescent Imaging

The triazole moiety can be incorporated into fluorescent probes, which are valuable tools in chemical biology. These probes can be used to visualize biological processes in real time, aiding in the study of cellular functions and the diagnosis of diseases .

Material Science

Triazole derivatives contribute to the advancement of material science by forming part of innovative materials with desirable properties such as conductivity, porosity, and responsiveness to external stimuli .

Antimicrobial and Antiviral Applications

Compounds containing triazole structures, including 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide, have shown potential in combating various microbial and viral infections. They have been explored for their antimicrobial, antifungal, and antiviral properties, which are essential in the fight against resistant strains of pathogens .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 3-amino-1,2,4-triazole, act as inhibitors of peroxidase enzymes . These enzymes play a crucial role in various biological processes, including cellular metabolism and defense mechanisms.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might interact with its target enzymes and inhibit their activity . This inhibition could lead to changes in the biochemical processes controlled by these enzymes.

Pharmacokinetics

It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . This solubility profile suggests that it could have good bioavailability.

properties

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6O/c5-4-7-2-10(9-4)1-3(11)8-6/h2H,1,6H2,(H2,5,9)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGVQDFRGRKMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234269
Record name 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide

CAS RN

832737-88-9
Record name 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide
Reactant of Route 3
2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.